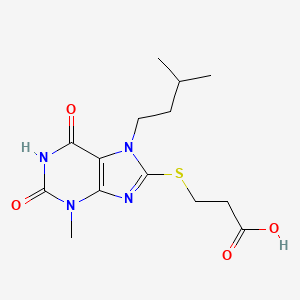

![molecular formula C15H14ClNO3S B2739232 4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 338747-51-6](/img/structure/B2739232.png)

4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(4-Chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, commonly referred to as CMB-3, is a heterocyclic sulfonamide compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and chemical biology. CMB-3 is a versatile building block for the synthesis of diverse compounds with potential pharmacological activities, including antibiotics, antifungals, and antiviral agents. CMB-3 has been used for the synthesis of a variety of compounds with potential therapeutic applications, such as antibiotics, antifungals, and antiviral agents.

Applications De Recherche Scientifique

Synthesis and Polymer Applications

Polymer Development for Fuel Cells

A novel sulfonic acid-containing benzoxazine monomer was synthesized for use in direct methanol fuel cells. The monomer, when polymerized, exhibited high proton conductivity and low methanol permeability, making it suitable for membrane applications in fuel cells (Yao et al., 2014).

Antimicrobial Activities of Derivatives

New 1,2,4-triazole derivatives were synthesized, showing potential antimicrobial activities against various microorganisms. This research expands the applications of benzoxazine derivatives in the field of antimicrobial agents (Bektaş et al., 2010).

Advanced Materials for Thermosets

Aromatic diamine-based benzoxazines were synthesized, leading to high-performance thermosets with superior thermal properties. This has implications for developing materials with enhanced heat resistance for industrial applications (Lin et al., 2008).

Chemical Synthesis and Characterization

Sulfonamide-Sulfonimide Tautomerism

Research into the tautomerism of sulfonamide derivatives has provided insights into their structural characteristics and potential applications in the synthesis of novel compounds with specific properties (Branowska et al., 2022).

Electro-Chemical Synthesis Approaches

A novel method for synthesizing sulfonated 4H-3,1-benzoxazines via electrochemical radical cascade cyclizations was developed. This represents a metal- and external oxidant-free approach at ambient temperature, indicating potential for greener synthesis methods (He et al., 2020).

Environmental and Analytical Applications

Herbicide Transformation Products

The determination of herbicides and their transformation products in environmental waters showcases the relevance of benzoxazine derivatives in environmental monitoring and analysis (Laganà et al., 2002).

Hydrolysis Mechanism of Herbicides

Studying the hydrolysis mechanism of sulfonylurea herbicides elucidates the degradation pathways and environmental fate of these compounds. Such research is vital for understanding the environmental impact of herbicides and developing more eco-friendly alternatives (Braschi et al., 1997).

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-3-methyl-2,3-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-11-10-20-15-5-3-2-4-14(15)17(11)21(18,19)13-8-6-12(16)7-9-13/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKPGCVIAFEFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2739156.png)

![N-(4-methoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2739160.png)

![N-{1-cyano-1-[(2-fluorophenyl)methyl]ethyl}acetamide](/img/structure/B2739164.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2739168.png)